molecular formula C7H12ClN3O2 B11897625 (S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride

Cat. No.: B11897625
M. Wt: 205.64 g/mol
InChI Key: VWCFOWBWRITCRS-RGMNGODLSA-N
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Description

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and the use of catalysts to ensure high yield and purity. The final product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

(S)-2-Amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in various biological processes and as a potential therapeutic agent.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: :

Properties

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.64 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-10-4-9-3-5(10)2-6(8)7(11)12;/h3-4,6H,2,8H2,1H3,(H,11,12);1H/t6-;/m0./s1

InChI Key

VWCFOWBWRITCRS-RGMNGODLSA-N

Isomeric SMILES

CN1C=NC=C1C[C@@H](C(=O)O)N.Cl

Canonical SMILES

CN1C=NC=C1CC(C(=O)O)N.Cl

Origin of Product

United States

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